三(1-苯基异喹啉-C2,N)铱(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

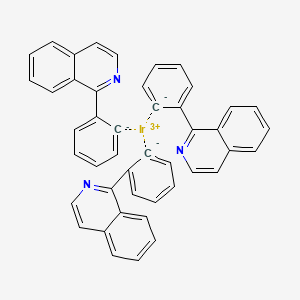

Tris[1-phenylisoquinoline-C2,N]iridium(III) is a useful research compound. Its molecular formula is C45H30IrN3 and its molecular weight is 805.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tris[1-phenylisoquinoline-C2,N]iridium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris[1-phenylisoquinoline-C2,N]iridium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机发光二极管 (OLED)

Ir(piq)3 在有机发光二极管 (OLED) 领域被广泛使用 . 它用作三重态发射体 , 有助于提高 OLED 器件的效率和稳定性。 这些器件发出的光通常为红色 .

光氧化还原催化剂

Ir(piq)3 的另一个重要应用是作为光氧化还原催化剂 . 光氧化还原催化涉及利用光激发金属配合物,使其能够参与与其他分子的电子转移。

生物成像探针

Ir(piq)3 在生物成像方面具有潜在应用 . 该化合物的发光特性可用于创建探针,以帮助可视化生物结构或过程。

光伏

Ir(piq)3 也用于光伏应用. 其独特的特性可以提高太阳能电池的效率,太阳能电池将光能转换为电能。

热稳定主体材料

在 OLED 领域,Ir(piq)3 可用作热稳定主体材料 . 这有助于延长 OLED 器件的使用寿命和提高性能。

升华级材料

Ir(piq)3 通常以升华级材料的形式提供 . 这意味着它已经通过升华进行提纯,升华是指物质在不经过液相的情况下直接从固相转变为气相的过程。这种高纯度水平对其许多应用都是有益的。

作用机制

Target of Action

Tris[1-phenylisoquinoline-C2,N]iridium(III), also known as Ir(piq)3, is primarily used as a phosphorescent dopant material . It is a deep red phosphorescent dopant material that has received considerable attention in optoelectronic materials due to their high electron affinities .

Mode of Action

The mode of action of Ir(piq)3 is primarily through its interaction with light. As a phosphorescent dopant material, it absorbs light and then re-emits it, a process known as phosphorescence . This property makes it useful in applications such as organic light-emitting diodes (OLEDs) .

Biochemical Pathways

Instead, its primary role is in the field of optoelectronics, where it contributes to the emission of light in devices such as OLEDs .

Pharmacokinetics

In terms of its physical properties, it is a solid at room temperature .

Result of Action

The primary result of the action of Ir(piq)3 is the emission of deep red light . This makes it valuable in the creation of OLEDs, where it can contribute to the production of high-quality, vibrant displays .

Action Environment

The action of Ir(piq)3 can be influenced by environmental factors. For example, it should be stored under inert gas and away from light and air . Its melting point is 454°C , indicating that it is stable under normal conditions but can be affected by high temperatures.

属性

CAS 编号 |

435293-93-9 |

|---|---|

分子式 |

C45H30IrN3 |

分子量 |

805.0 g/mol |

IUPAC 名称 |

iridium(3+);1-phenylisoquinoline |

InChI |

InChI=1S/3C15H10N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-7,9-11H;/q3*-1;+3 |

InChI 键 |

NDBCGHNTWCYIIU-UHFFFAOYSA-N |

SMILES |

C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |

规范 SMILES |

C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ir(piq)3?

A1: While the provided texts don't explicitly state the molecular formula and weight, they identify Ir(piq)3 as Tris[1-phenylisoquinoline-C2,N]iridium(III). Based on this name, we can deduce the following:

Q2: What are the key spectroscopic features of Ir(piq)3?

A2: Ir(piq)3 exhibits strong phosphorescence, primarily attributed to metal-to-ligand charge transfer (3MLCT) transitions. Studies using time-resolved Fourier-transform near-infrared spectroscopy revealed an intense transient absorption band around 7500 cm−1, assigned to the T6 ← T1 transition, involving a transition from the metal center to the 3MLCT state. []

Q3: How does the structure of Ir(piq)3 influence its emission color?

A3: The ligands in Ir(piq)3, specifically the 1-phenylisoquinoline groups, play a crucial role in determining its emission color. These ligands influence the energy gap between the ground and excited states, leading to red phosphorescence. [, , , ] Modifications to the ligand structure, such as introducing electron-donating or withdrawing groups, can fine-tune the emission color. []

Q4: Why is Ir(piq)3 widely used in OLEDs?

A4: Ir(piq)3 is valued in OLEDs due to its high phosphorescence quantum yield, allowing for efficient conversion of electrical energy into light. Its red emission, coupled with its ability to harvest both singlet and triplet excitons, makes it a suitable candidate for red emissive layers in OLEDs. [, , , , ]

Q5: What role does Ir(piq)3 play in white OLEDs (WOLEDs)?

A5: Ir(piq)3 is frequently used as a red dopant in multi-emissive WOLEDs. By carefully adjusting its concentration and combining it with blue and green emitters, Ir(piq)3 contributes to achieving balanced white light emission. [, , , ]

Q6: What strategies can enhance the performance of Ir(piq)3-based OLEDs?

A6: Several approaches can be employed to improve Ir(piq)3-based OLED performance:

- Host material selection: Utilizing host materials with compatible energy levels and good charge transport properties can enhance energy transfer to Ir(piq)3 and improve device efficiency. [, , , ]

- Device architecture optimization: Employing multilayered structures with dedicated charge transport and blocking layers can optimize charge injection and recombination, leading to higher efficiency and luminance. [, , , , ]

- Spacer layers: Introducing spacer layers between emissive layers can influence energy transfer and exciton diffusion, allowing for fine-tuning of color balance and device efficiency. []

Q7: Are there any challenges associated with using Ir(piq)3 in OLEDs?

A7: While Ir(piq)3 is a highly efficient emitter, challenges remain:

- Solubility: Ir(piq)3 exhibits limited solubility in common organic solvents, which can complicate solution-processing techniques for OLED fabrication. Strategies like incorporating long alkyl chains or fluorine substituents on the ligands have been explored to enhance solubility. []

- Operational lifetime: The long-term stability of Ir(piq)3-based OLEDs is crucial for practical applications. Degradation mechanisms, potentially involving interactions between excitons, polarons, and the host material, can limit device lifetime. [, ]

Q8: What is the role of energy transfer in Ir(piq)3-based OLEDs?

A9: Energy transfer plays a critical role in Ir(piq)3-based OLEDs. The host material often absorbs excitation energy and transfers it to the Ir(piq)3 dopant, which then emits light. Efficient energy transfer is crucial for maximizing device efficiency. [, , , ]

Q9: How can time-resolved photoluminescence spectroscopy provide insights into Ir(piq)3-based OLEDs?

A10: Time-resolved photoluminescence spectroscopy is a powerful tool for investigating energy transfer processes in OLEDs. By analyzing the decay dynamics of both the host and dopant emissions, researchers can gain insights into energy transfer efficiencies and identify potential energy loss pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。